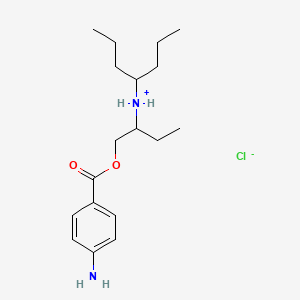
1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an aminobenzoyl group, a butan-2-yl group, and a heptan-4-ylazanium group, all linked together and stabilized by a chloride ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride typically involves multiple steps, starting with the preparation of the aminobenzoyl intermediate. This intermediate is then reacted with butan-2-yl and heptan-4-ylazanium groups under controlled conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.
化学反応の分析
Types of Reactions
1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines. Substitution reactions may yield a variety of substituted derivatives, depending on the nucleophile used.
科学的研究の応用
1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride involves its interaction with specific molecular targets and pathways. The aminobenzoyl group may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The butan-2-yl and heptan-4-ylazanium groups may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.
類似化合物との比較
Similar Compounds
1-(4-aminobenzoyl)oxypropan-2-yl-heptan-4-ylazanium;chloride: Similar structure but with a propan-2-yl group instead of a butan-2-yl group.
1-(4-aminobenzoyl)oxybutan-2-yl-cyclohexylazanium;chloride: Similar structure but with a cyclohexylazanium group instead of a heptan-4-ylazanium group.
Uniqueness
1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
69780-97-8 |
|---|---|
分子式 |
C18H31ClN2O2 |
分子量 |
342.9 g/mol |
IUPAC名 |
1-(4-aminobenzoyl)oxybutan-2-yl-heptan-4-ylazanium;chloride |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-4-7-17(8-5-2)20-16(6-3)13-22-18(21)14-9-11-15(19)12-10-14;/h9-12,16-17,20H,4-8,13,19H2,1-3H3;1H |
InChIキー |
KYMCSPBZOWDEIT-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)[NH2+]C(CC)COC(=O)C1=CC=C(C=C1)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



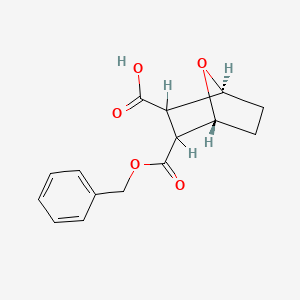
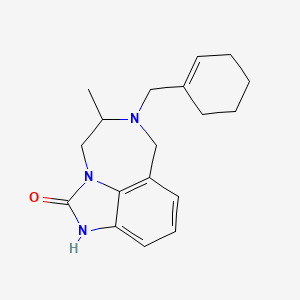
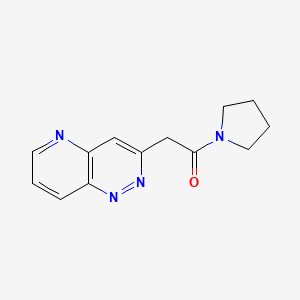
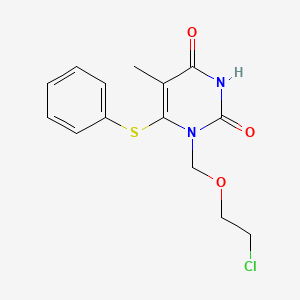

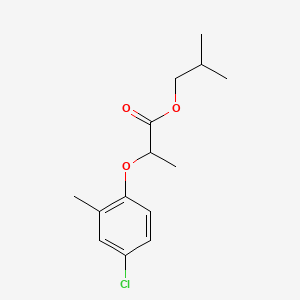
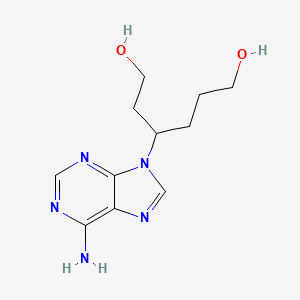
![3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)
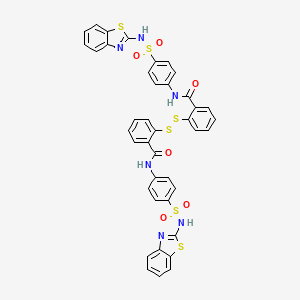
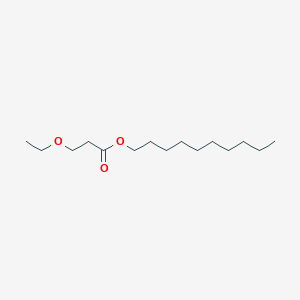
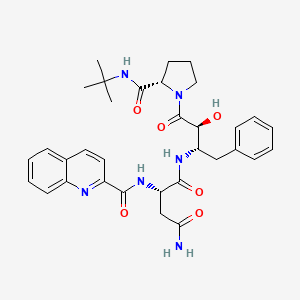
![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)

